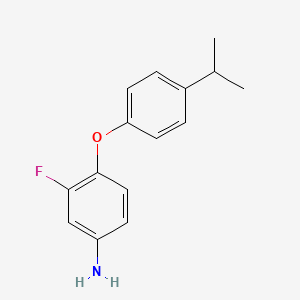

3-Fluoro-4-(4-isopropylphenoxy)aniline

Description

3-Fluoro-4-(4-isopropylphenoxy)aniline is a fluorinated aniline derivative featuring a 4-isopropylphenoxy substituent at the 4-position and a fluorine atom at the 3-position of the aromatic ring. Its structural framework allows for diverse chemical modifications, making it a versatile scaffold for drug design.

Properties

IUPAC Name |

3-fluoro-4-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHMPBSXTLVSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-isopropylphenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 3-Fluoro-4-(4-isopropylphenoxy)aniline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-isopropylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated aniline derivatives, while substitution reactions may produce various substituted aniline compounds.

Scientific Research Applications

3-Fluoro-4-(4-isopropylphenoxy)aniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and protein interactions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-isopropylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Trends :

- Phenoxy vs.

- Fluorine Position: Fluorine at the 3-position (meta to the amino group) optimizes electronic effects, stabilizing the aniline moiety for interactions with biological targets like kinases .

Physicochemical Properties

| Property | 3-Fluoro-4-(4-isopropylphenoxy)aniline | 3-Fluoro-4-(4-methylphenoxy)aniline | 3-Fluoro-4-(morpholinyl)aniline |

|---|---|---|---|

| Molecular Weight | ~275 g/mol (estimated) | ~231 g/mol | 399.42 g/mol |

| Melting Point | Not reported | Not reported | 155–156°C |

| Solubility | Likely soluble in organic solvents | Soluble in ethanol, chloroform | Limited water solubility |

| Hazard Class | Not classified | Not classified | Irritant (Xi) |

Biological Activity

3-Fluoro-4-(4-isopropylphenoxy)aniline is an organic compound with notable biological activities, making it a subject of interest in pharmaceutical and biochemical research. This compound, characterized by its unique structural features, has been evaluated for its potential therapeutic applications, particularly in cancer research and other areas of medicinal chemistry.

- Molecular Formula : C15H16FNO

- Molecular Weight : 245.3 g/mol

- CAS Number : 946699-23-6

The biological activity of 3-Fluoro-4-(4-isopropylphenoxy)aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom and the isopropylphenoxy group enhances its binding affinity and specificity towards these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways involved in cellular growth and survival.

Anticancer Properties

Research indicates that 3-Fluoro-4-(4-isopropylphenoxy)aniline exhibits significant anticancer activity. Case studies have demonstrated its efficacy in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| A549 (Lung Cancer) | 15.0 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Disrupts cell cycle |

These findings suggest that the compound can effectively reduce cell viability and induce programmed cell death in cancerous cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models.

In Vivo Studies

Animal models have been utilized to further investigate the biological effects of 3-Fluoro-4-(4-isopropylphenoxy)aniline. Key findings include:

- Dosage Effects : At lower doses, the compound exhibited minimal toxicity while effectively inhibiting tumor growth. Higher doses resulted in adverse effects such as liver damage.

- Pharmacokinetics : The compound demonstrated favorable absorption and distribution profiles, indicating potential for therapeutic use.

Case Study: Tumor Growth Inhibition

In a study involving xenograft models of breast cancer, treatment with 3-Fluoro-4-(4-isopropylphenoxy)aniline resulted in a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (10 mg/kg) | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.